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molecular formula C12H16ClNO3 B8614585 Tert-butyl 4-amino-5-chloro-2-methoxybenzoate

Tert-butyl 4-amino-5-chloro-2-methoxybenzoate

Cat. No. B8614585
M. Wt: 257.71 g/mol
InChI Key: UDRBQCWRGGHIBR-UHFFFAOYSA-N
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Patent
US08476253B2

Procedure details

4-Amino-5-chloro-2-methoxybenzoic acid (1.0 g, 4.96 mmol) was dissolved in t-butanol (20 mL), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (1.05 g, 5.46 mmol) was added with stirring at room temperature, and the mixture was stirred at room temperature under a nitrogen atmosphere for 17 hours. After the reaction was completed, the reaction mixture was filtered, and the filtrate was washed with hexane. The resulting filtrate was recrystallized with ethanol to give the title compound (0.97 g; yield, 76%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([Cl:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1.Cl.C(N=C=NCCCN(C)C)C.[C:26](O)([CH3:29])([CH3:28])[CH3:27]>>[NH2:1][C:2]1[C:10]([Cl:11])=[CH:9][C:5]([C:6]([O:8][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)O)C=C1Cl)OC
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
1.05 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature under a nitrogen atmosphere for 17 hours
Duration
17 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
the filtrate was washed with hexane
CUSTOM
Type
CUSTOM
Details
The resulting filtrate was recrystallized with ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)OC(C)(C)C)C=C1Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.97 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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